molecular formula C7H8S B042178 Benzyl mercaptan CAS No. 100-53-8

Benzyl mercaptan

Cat. No.: B042178
CAS No.: 100-53-8
M. Wt: 124.21 g/mol
InChI Key: UENWRTRMUIOCKN-UHFFFAOYSA-N
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Description

Benzyl thiol is a thiol that is toluene in which one of the methyl hydrogens has been replaced by a sulfanyl group. It has a role as a plant metabolite. It is a thiol and a member of benzenes. It derives from a hydride of a toluene.
Benzyl mercaptan is a natural product found in Mephitis mephitis with data available.

Scientific Research Applications

  • Functionalization of Carbon Nanotubes : Benzyl mercaptan is used to functionalize multiwalled carbon nanotubes. This process facilitates the adhesion of platinum nanoparticles, enhancing their utility in various applications, as shown through X-ray photoelectron spectroscopy (Yang, Hennequin, & Sacher, 2006).

  • Odor Reduction in Synthesis : Trialkylsilylated benzyl mercaptans and benzenethiols, which are derivatives of this compound, have been developed to reduce the foul odor of their parent compounds, providing odorless synthetic equivalents. This enhances working conditions for researchers (Nishide et al., 2002).

  • Kraft Pulping Process : In the kraft pulping of wood, benzyl mercaptans are produced and oxidized much faster than alcohols. This property suggests their potential role as reaction partners in the reduction of anthraquinone to anthrahydroquinone during the kraft/anthraquinone process (Apfeld & Dimmel, 1982).

  • Protein Detection : this compound has been employed in covalent imprinting and covalent rebinding processes, demonstrating its utility in the efficient detection of proteins. This method offers a promising approach for rapid protein detection (Burri & Yu, 2017).

  • Nanoparticle Synthesis : In the sonochemical synthesis of silver nanoparticles, this compound is used to control the size of these nanoparticles in ethanol solutions. This technique has potential applications in biosensors and drug delivery (Yang & Li, 2008).

  • Acrylamide Elimination in Foods : The role of mercaptans, including this compound, in the elimination of acrylamide from foods is complex and varies depending on the food composition and presence of oxygen (Hidalgo, Delgado, & Zamora, 2010).

  • Analytical Chemistry : this compound is used in the estimation of proanthocyanidins through acid depolymerization, offering a method suitable for analyzing low or insoluble proanthocyanidins (Matthews et al., 1997).

  • Surface Chemistry Studies : The adsorption behavior of this compound on gold nanoparticle surfaces has been investigated, providing insights into surface chemistry and nanotechnology applications (Joo, 2004).

  • Radiation Chemistry : Studies on the radiation-induced reactions of this compound in various organic solvents have contributed to understanding the energy transfer mechanisms in radiation chemistry (Andō, Sugimoto, & Ōae, 1964).

  • Antibacterial Research : Quinoline and quinazoline derivatives containing this compound have shown promising antibacterial activity, indicating potential applications in medicinal chemistry (El-zohry et al., 2007).

Safety and Hazards

Benzyl mercaptan is harmful if swallowed and fatal if inhaled. It is very toxic to aquatic life with long-lasting effects. It is combustible and can react vigorously with oxidizing materials .

Future Directions

While there are no explicit future directions mentioned in the search results, one paper discusses the molecular recognition, transient chirality, and sulfur hydrogen bonding in the Benzyl mercaptan dimer . This suggests that future research could explore these aspects further.

Mechanism of Action

Target of Action

Benzyl mercaptan, an organosulfur compound with the formula C6H5CH2SH , is a common laboratory alkylthiol It is known to be a nucleophilic reagent used in various chemical reactions .

Mode of Action

This compound is used for S-alkylation to give benzyl thioethers . It has been used as a source of the thiol functional group in organic synthesis . Debenzylation can be effected by dissolving metal reduction . The reaction can be represented as follows:

RSCH2C6H5+2H++2e−→RSH+CH3C6H5RSCH_2C_6H_5 + 2H^+ + 2e^- → RSH + CH_3C_6H_5 RSCH2​C6​H5​+2H++2e−→RSH+CH3​C6​H5​

Biochemical Pathways

It is known to play a role in the cleavage of proanthocyanidins into their constitutive subunits . It also contributes to the synthesis of dithiocarboxylic esters in the presence of phosphorus pentasulfide as a catalyst .

Pharmacokinetics

It is known that this compound is a colorless, malodorous liquid with a density of 1.058 g/mL . It is soluble in ethanol and ether, but has low solubility in water . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

This compound’s actions result in the formation of benzyl thioethers . It also plays a role in the cleavage of proanthocyanidins . Moreover, it can be used as a modifier to functionalize the surface of carbon nanotubes (CNT) for enhanced interaction with platinum nanoparticles .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. It is known to have a boiling point of 195°C and a flash point of 70°C , indicating that it can be volatile at high temperatures. Its action may also be influenced by the presence of other substances, such as benzyl chloride and thiourea, which are used in its preparation . Furthermore, it should be stored in a dry, cool, and well-ventilated place to maintain its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Benzyl mercaptan plays a significant role in biochemical reactions. It has been used as a source of the thiol functional group in organic synthesis . It is used for S-alkylation to give benzyl thioethers

Molecular Mechanism

The molecular mechanism of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Debenzylation can be effected by dissolving metal reduction .

Properties

IUPAC Name

phenylmethanethiol
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InChI

InChI=1S/C7H8S/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2
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InChI Key

UENWRTRMUIOCKN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CS
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Molecular Formula

C7H8S
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DSSTOX Substance ID

DTXSID6026664
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Molecular Weight

124.21 g/mol
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Physical Description

Cream to white solid; [Hawley] Colorless liquid; [Merck Index] Colorless liquid; [MSDSonline], Liquid, colourless or pale-straw-colored mobile liquid with repulsive garlic-like odour
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Boiling Point

194-195 °C, 194.00 to 195.00 °C. @ 760.00 mm Hg
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Flash Point

158 °F (70 °C)(Closed cup)
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Solubility

Slightly soluble in carbon tetrachloride; soluble in carbon disulfide; very soluble in ethanol and ether, insoluble in water; soluble in oils, 1 ml in 1 ml 95% alcohol (in ethanol)
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Density

1.058 at 20 °C, 1.050-1.058
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Vapor Density

4.28 (Air= 1)
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Vapor Pressure

0.47 [mmHg]
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Color/Form

Colorless liquid, Water-white, mobile liquid

CAS No.

100-53-8, 16528-58-8
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Melting Point

-30 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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